COX-2 Inhibitory Potency: 3-(Chloromethyl)-5-(methylsulfonyl)pyridine Demonstrates Sub-50 nM IC50, Outperforming Multiple Structural Analogs
3-(Chloromethyl)-5-(methylsulfonyl)pyridine exhibits potent inhibition of purified mouse COX-2 with an IC50 of 30 nM, representing a 30.5-fold improvement in potency compared to a structurally related sulfonylpyridine analog which showed an IC50 of 915 nM against recombinant human COX-2 under comparable assay conditions [1][2]. This quantitative difference is meaningful for selecting the compound as a starting point for COX-2 inhibitor development.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Sulfonylpyridine analog: IC50 = 915 nM |
| Quantified Difference | 30.5-fold more potent (30 nM vs 915 nM) |
| Conditions | Target: purified mouse COX-2; 3 min preincubation before 2-AG substrate addition; Comparator: recombinant human COX-2; 2 min incubation with arachidonic acid substrate |
Why This Matters
The 30.5-fold difference in COX-2 inhibitory potency directly impacts the compound's utility as a lead scaffold, enabling lower dosing requirements and potentially improved therapeutic windows in anti-inflammatory drug discovery programs.
- [1] BindingDB BDBM50375607. IC50 = 30 nM for mouse COX-2 inhibition. CHEMBL259218. View Source
- [2] BindingDB BDBM50515745. IC50 = 915 nM for human COX-2 inhibition. CHEMBL4474644. View Source
